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Introduction
Titanium(III) oxide (Ti₂O₃), with its unique electronic properties and oxygen vacancies, is

emerging as a promising support material for heterogeneous metal catalysts. Its ability to

engage in strong metal-support interactions (SMSI) can significantly influence the catalytic

activity, selectivity, and stability of the supported metal nanoparticles. This document provides

detailed application notes and experimental protocols for the synthesis, characterization, and

utilization of Ti₂O₃-supported metal catalysts, with a focus on cobalt, platinum, nickel, and gold.

Key Advantages of Ti₂O₃ Support
Redox Properties: Ti₂O₃ can participate in redox reactions with the supported metal oxides,

leading to the formation of metal species with lower oxidation states, which can be more

active for certain reactions.

Strong Metal-Support Interaction (SMSI): The SMSI effect in Ti₂O₃-supported catalysts can

enhance the dispersion of metal particles and prevent their agglomeration, leading to

improved stability.

Enhanced Catalytic Performance: The unique properties of Ti₂O₃ can lead to higher catalytic

activity and selectivity compared to traditional supports like TiO₂ or Al₂O₃ for specific

applications.
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Applications
Ti₂O₃-supported metal catalysts have shown significant potential in various catalytic

applications, including:

Hydrodeoxygenation (HDO): The selective removal of oxygen from biomass-derived

compounds is crucial for the production of biofuels and biochemicals. CoOₓ/Ti₂O₃ has

demonstrated high activity and selectivity in the HDO of anisole, a model lignin compound.

CO Oxidation: The oxidation of carbon monoxide is an important reaction for pollution control

and in fuel cells. Gold nanoparticles supported on titanium oxides are known to be highly

active for this reaction.

Hydrogenation Reactions: Platinum and nickel-based catalysts are widely used for

hydrogenation processes. The use of Ti₂O₃ as a support can potentially enhance their

performance.

Data Presentation
Table 1: Catalytic Performance of CoOₓ/Ti₂O₃ in Hydrodeoxygenation of Anisole

Catalyst
Anisole
Conversion
(%)

Benzene
Selectivity (%)

Other
Products

Reaction
Conditions

CoOₓ/Ti₂O₃ >99 95

Cyclohexane,

Methoxycyclohex

ane, Phenol

300 °C, 1 MPa

H₂, 2 h

CoOₓ/TiO₂ ~60 ~50

Phenol,

Methoxycyclohex

ane

300 °C, 1 MPa

H₂, 2 h

CoOₓ/Al₂O₃ <5 - -
300 °C, 1 MPa

H₂, 2 h

CoOₓ/SiO₂ <5 - -
300 °C, 1 MPa

H₂, 2 h
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Table 2: Comparative CO Oxidation Activity of Au-based Catalysts

Catalyst
Temperature for 100% CO
Conversion (T₁₀₀)

Reaction Conditions

Au/TiO₂ Room Temperature 1% CO, 20% O₂ in He

Au/Fe₂O₃ < Room Temperature 1% CO, 20% O₂ in He

Au/Al₂O₃ > 150 °C 1% CO, 20% O₂ in He

Note: Data for Au/Ti₂O₃ is not readily available in the literature and is an area for future

research. The data for Au/TiO₂ is provided for comparison.

Experimental Protocols
Protocol 1: Synthesis of Ti₂O₃ Support
This protocol describes the synthesis of Ti₂O₃ powder via solid-phase reduction of TiO₂.

Materials:

Titanium dioxide (TiO₂, anatase or rutile)

Titanium hydride (TiH₂)

Argon gas (high purity)

Tube furnace

Procedure:

Thoroughly mix TiO₂ and TiH₂ powders in a molar ratio of 2:1 in an agate mortar.

Place the mixed powder in an alumina boat and position it in the center of a tube furnace.

Purge the tube furnace with high-purity argon for at least 30 minutes to remove any residual

air.
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Heat the furnace to 900 °C at a ramping rate of 10 °C/min under a continuous argon flow.

Hold the temperature at 900 °C for 3 hours.

Cool the furnace down to room temperature under argon flow.

The resulting black powder is Ti₂O₃. Store it in an inert atmosphere to prevent oxidation.

Protocol 2: Synthesis of CoOₓ/Ti₂O₃ Catalyst via
Deposition-Precipitation
Materials:

Ti₂O₃ support (from Protocol 1)

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Urea (CO(NH₂)₂)

Deionized water

Nitrogen gas (high purity)

Procedure:

Disperse the desired amount of Ti₂O₃ support in deionized water in a round-bottom flask.

In a separate beaker, dissolve cobalt(II) nitrate hexahydrate and a 3-fold molar excess of

urea in deionized water.

Add the cobalt/urea solution to the Ti₂O₃ suspension.

Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

Maintain the temperature at 90 °C for 6 hours to allow for the slow decomposition of urea

and the homogeneous precipitation of cobalt hydroxide onto the Ti₂O₃ support.
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After cooling to room temperature, filter the solid and wash it thoroughly with deionized water

to remove any residual nitrates and urea.

Dry the catalyst precursor overnight at 110 °C.

Calcination (optional, depending on the desired cobalt oxide phase): The dried powder can

be calcined in an inert atmosphere (e.g., argon) at 400 °C for 2 hours to obtain CoOₓ/Ti₂O₃.

Protocol 3: Synthesis of Pt/Ti₂O₃ Catalyst via Incipient
Wetness Impregnation
Materials:

Ti₂O₃ support (from Protocol 1)

Hexachloroplatinic acid (H₂PtCl₆) solution of known concentration

Deionized water

Hydrogen gas (high purity)

Argon gas (high purity)

Procedure:

Determine the pore volume of the Ti₂O₃ support by nitrogen physisorption.

Prepare a solution of H₂PtCl₆ with a volume equal to the pore volume of the Ti₂O₃ to be

impregnated. The concentration of the solution should be calculated to achieve the desired

Pt loading (e.g., 1 wt%).

Add the H₂PtCl₆ solution dropwise to the Ti₂O₃ powder while mixing continuously until the

powder is uniformly wet.

Dry the impregnated support in an oven at 120 °C for 4 hours.

Place the dried powder in a tube furnace and calcine under a flow of argon at 300 °C for 2

hours.
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After cooling to room temperature under argon, reduce the catalyst by switching the gas flow

to a mixture of 5% H₂ in argon and heating to 400 °C for 2 hours.

Cool the catalyst to room temperature under argon flow and passivate if necessary before

exposure to air.

Protocol 4: Synthesis of Au/Ti₂O₃ Catalyst via
Deposition-Precipitation with Urea
Materials:

Ti₂O₃ support (from Protocol 1)

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

Urea (CO(NH₂)₂)

Deionized water

Nitrogen gas (high purity)

Procedure:

Disperse the Ti₂O₃ support in deionized water in a three-neck flask.

Prepare an aqueous solution of HAuCl₄.

Add the HAuCl₄ solution to the Ti₂O₃ suspension and stir for 30 minutes.

Add a 100-fold molar excess of urea to the mixture.

Heat the suspension to 80 °C under a nitrogen atmosphere with vigorous stirring and

maintain for 4 hours.

Cool the mixture to room temperature, filter, and wash the solid extensively with deionized

water until no chloride ions are detected in the filtrate (tested with AgNO₃).

Dry the catalyst precursor at 100 °C overnight.
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Calcination is typically not required for Au catalysts prepared by this method to maintain

small particle size.

Protocol 5: Catalytic Activity Testing -
Hydrodeoxygenation of Anisole
Apparatus:

High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and

pressure gauge.

Gas chromatograph (GC) for product analysis.

Procedure:

Load the catalyst (e.g., 100 mg of CoOₓ/Ti₂O₃) and the reactant (e.g., 1 g of anisole) into the

reactor.

Seal the reactor and purge it several times with high-purity hydrogen gas.

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

Heat the reactor to the desired reaction temperature (e.g., 300 °C) while stirring.

Maintain the reaction conditions for the desired time (e.g., 2 hours).

After the reaction, cool the reactor to room temperature and carefully vent the excess

hydrogen.

Collect the liquid products and analyze them using a GC equipped with a suitable column

(e.g., a capillary column for separating aromatic compounds) and detector (e.g., a flame

ionization detector - FID).

Calculate the conversion of anisole and the selectivity to various products based on the GC

analysis.
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Caption: General workflow for the synthesis of Ti₂O₃-supported metal catalysts.
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Caption: Proposed reaction pathways for anisole hydrodeoxygenation on a CoOₓ/Ti₂O₃

catalyst.
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Caption: Simplified mechanism for CO oxidation on a supported gold catalyst.
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To cite this document: BenchChem. [Application Notes and Protocols for Ti₂O₃-Supported
Metal Catalysts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075369#using-ti2o3-as-a-support-for-metal-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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